molecular formula C63H113N11O12 B040566 Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- CAS No. 114865-22-4

Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)-

カタログ番号 B040566
CAS番号: 114865-22-4
分子量: 1216.6 g/mol
InChIキー: RGIOCYRKFMXZGI-BFGUSBJVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)-, commonly known as CsA, is a cyclic undecapeptide that was first isolated in 1972 from the fungus Tolypocladium inflatum. It is a potent immunosuppressive agent that has revolutionized organ transplantation and the treatment of autoimmune diseases. The use of CsA has significantly improved the success rate of organ transplantation by reducing the risk of rejection and increasing the lifespan of transplanted organs. In addition, CsA has also been used to treat various autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

作用機序

The mechanism of action of CsA involves the inhibition of T cell activation and the suppression of the immune response. CsA binds to cyclophilin, which then inhibits the activity of calcineurin, a key enzyme involved in T cell activation. This results in the suppression of the immune response and the prevention of organ rejection.
Biochemical and Physiological Effects:
CsA has several biochemical and physiological effects on the body. It has been shown to inhibit the production of cytokines, which are proteins that play a crucial role in the immune response. CsA also inhibits the activation of B cells, which produce antibodies that can attack transplanted organs. In addition, CsA has been shown to have anti-inflammatory properties, which can help reduce the symptoms of autoimmune diseases.

実験室実験の利点と制限

CsA has several advantages for lab experiments. It is a potent immunosuppressive agent that can be used to study the immune response and the mechanisms of organ rejection. CsA can also be used to study the effects of immunosuppressive drugs on the body. However, CsA also has limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the results of experiments. In addition, CsA can have off-target effects on other proteins in the body, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the study of CsA. One area of research is the development of new immunosuppressive drugs that have fewer side effects than CsA. Another area of research is the study of the long-term effects of CsA on the body, particularly in transplant patients. In addition, there is ongoing research into the mechanisms of CsA resistance, which can limit the effectiveness of the drug in some patients. Finally, there is interest in the use of CsA for the treatment of other diseases, such as cancer and viral infections.

合成法

CsA is a complex molecule that contains 11 amino acids and has a molecular weight of 1202.6 g/mol. The synthesis of CsA involves several steps, including the protection and deprotection of amino acid side chains, peptide bond formation, and cyclization. The most commonly used method for the synthesis of CsA is the solid-phase peptide synthesis (SPPS) method, which involves the stepwise assembly of the peptide chain on a solid support. The SPPS method allows for the synthesis of large quantities of CsA with high purity and yields.

科学的研究の応用

CsA has been extensively studied for its immunosuppressive properties and its potential therapeutic applications. It has been shown to inhibit the activation of T cells, which play a crucial role in the immune response. CsA binds to a protein called cyclophilin, which then inhibits the activity of calcineurin, a key enzyme involved in T cell activation. This results in the suppression of the immune response and the prevention of organ rejection.

特性

CAS番号

114865-22-4

製品名

Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)-

分子式

C63H113N11O12

分子量

1216.6 g/mol

IUPAC名

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R)-1-hydroxy-2,2-dimethylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C63H113N11O12/c1-26-28-29-63(17,18)52(76)51-56(80)66-43(27-2)58(82)68(19)34-48(75)69(20)44(30-35(3)4)55(79)67-49(39(11)12)61(85)70(21)45(31-36(5)6)54(78)64-41(15)53(77)65-42(16)57(81)71(22)46(32-37(7)8)59(83)72(23)47(33-38(9)10)60(84)73(24)50(40(13)14)62(86)74(51)25/h26,28,35-47,49-52,76H,27,29-34H2,1-25H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-26+/t41-,42+,43-,44-,45-,46-,47-,49-,50-,51?,52-/m0/s1

InChIキー

RGIOCYRKFMXZGI-BFGUSBJVSA-N

異性体SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H](C(C)(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

正規SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

同義語

(MeBm(2)t)(1)-CsA
(MeBm2t)-CsA
4-(2-butenyl)-4,4,N-trimethyl-threonine(1)-cyclosporin A
4-(2-butenyl)-4,4,N-trimethyl-Tyr(1)-cyclosporin A
cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)-
MeBm(2)t1-CsA
N-methyl-4-((E)-2-butenyl)-4,4-dimethylthreonine cyclosporin A

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。